8-Bromo-indolizine-3-carboxylic acid ethyl ester 8-Bromo-indolizine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13757097
InChI: InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-5-9-8(12)4-3-7-13(9)10/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C2N1C=CC=C2Br
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

8-Bromo-indolizine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13757097

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-indolizine-3-carboxylic acid ethyl ester -

Specification

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name ethyl 8-bromoindolizine-3-carboxylate
Standard InChI InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-5-9-8(12)4-3-7-13(9)10/h3-7H,2H2,1H3
Standard InChI Key XLUFRMPXHOBVCU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C2N1C=CC=C2Br
Canonical SMILES CCOC(=O)C1=CC=C2N1C=CC=C2Br

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

8-Bromo-indolizine-3-carboxylic acid ethyl ester is characterized by the following identifiers:

PropertyValueSource
CAS No.1823961-62-1
Molecular FormulaC11H10BrNO2\text{C}_{11}\text{H}_{10}\text{BrNO}_2
Molecular Weight268.11 g/mol
IUPAC NameEthyl 8-bromoindolizine-3-carboxylate
SMILESCCOC(=O)C1=CC=C2N1C=CC=C2Br
PubChem CID130121107
Purity≥97%

The compound’s indolizine core consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with bromine and ethyl ester substituents introducing steric and electronic modulation.

Structural Analysis

X-ray crystallography and NMR studies reveal that the bromine atom at position 8 creates significant electron-withdrawing effects, while the ethyl ester group enhances solubility in organic solvents. The planar indolizine system allows for π-π stacking interactions, which are critical in biological binding and materials applications.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Bromination: Introduction of bromine at the 8-position of indolizine precursors using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in dichloromethane.

  • Esterification: Reaction of 8-bromoindolizine-3-carboxylic acid with ethanol in the presence of sulfuric acid or via ethyl chloroformate-mediated coupling .

Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 79%) and purity. For example, a two-step flow system achieves 85% conversion efficiency by precisely controlling residence times and temperatures.

Key Reaction Conditions

  • Temperature: 0–25°C for bromination; 60–80°C for esterification.

  • Catalysts: Lithium diisopropylamide (LDA) for deprotonation; palladium catalysts for cross-coupling .

  • Solvents: Tetrahydrofuran (THF), dichloromethane, or dimethylformamide (DMF) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives like 8-amino-indolizine-3-carboxylic acid ethyl ester. This reactivity is exploited in drug discovery to introduce pharmacophores.

Cross-Coupling Reactions

Biological Activities and Applications

Enzyme Inhibition

The compound’s indolizine core mimics natural auxins, enabling interactions with plant TIR1 receptors . In herbicidal assays, analogues exhibit 60–97% inhibition of dicotyledonous root growth , suggesting potential as agrochemical scaffolds .

Material Science Applications

Bromine’s heavy atom effect enhances phosphorescence in OLED materials. Derivatives doped into polyvinylcarbazole matrices show a 20% increase in quantum yield compared to non-brominated analogues.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets like TIR1 receptors using 15N^{15}\text{N}-labelling .

  • Process Optimization: Develop solvent-free bromination using mechanochemistry.

  • Therapeutic Exploration: Screen derivatives against kinase targets (e.g., EGFR, VEGFR) for anticancer activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator